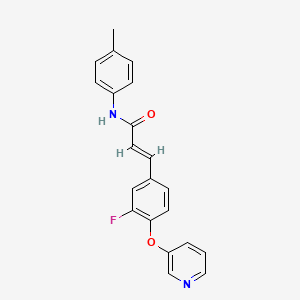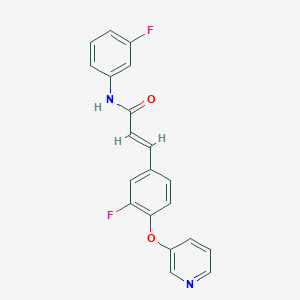![molecular formula C21H19N3O2S B7552086 4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol](/img/structure/B7552086.png)
4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as TH287 and is a potent and selective inhibitor of the DNA damage response (DDR) kinase, checkpoint kinase 1 (CHK1).
Mécanisme D'action
TH287 selectively inhibits CHK1 by binding to the ATP-binding pocket of the kinase domain. CHK1 inhibition leads to the accumulation of DNA damage, which activates the DNA damage response pathway and ultimately leads to cell death in cancer cells. TH287 has been shown to be highly selective for CHK1 and does not inhibit other kinases in the 4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol pathway.
Biochemical and Physiological Effects:
TH287 has been shown to induce DNA damage and cell death in cancer cells. The compound has also been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. TH287 has minimal toxicity in normal cells and tissues, making it a promising therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
TH287 has several advantages for lab experiments, including its high potency and selectivity for CHK1, which allows for specific targeting of cancer cells. The compound has also been shown to be stable in vitro and in vivo, making it suitable for preclinical and clinical studies. However, TH287 has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
For TH287 research include investigating its use in combination with other therapies and exploring its potential use in other disease areas.
Méthodes De Synthèse
The synthesis of TH287 involves a series of chemical reactions that start with the condensation of 2-[(methoxymethyl)thio]-5-phenyl-4H-thieno[2,3-d]pyrimidin-4-one with 4-(bromomethyl)phenol in the presence of potassium carbonate. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to yield 4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol. The synthesis of TH287 has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
TH287 has been extensively studied in preclinical cancer models as a potential therapeutic agent. The compound has been shown to selectively inhibit CHK1, a key regulator of the 4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol pathway, which is essential for the survival of cancer cells. CHK1 inhibition leads to the accumulation of DNA damage and subsequent cell death in cancer cells. TH287 has shown promising results in preclinical studies as a single agent and in combination with other chemotherapeutic agents.
Propriétés
IUPAC Name |
4-[[[2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-26-12-18-23-20(22-11-14-7-9-16(25)10-8-14)19-17(13-27-21(19)24-18)15-5-3-2-4-6-15/h2-10,13,25H,11-12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNUEVRLTFKEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=C2C(=CSC2=N1)C3=CC=CC=C3)NCC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-methylphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7552005.png)
![N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B7552008.png)

![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-methoxy-N-methylacetamide](/img/structure/B7552020.png)
![N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(N-ethyl-2,4-dimethylanilino)acetamide](/img/structure/B7552034.png)
![4-[3-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-3-oxopropyl]-1,4-benzoxazin-3-one](/img/structure/B7552059.png)

![2-(3-fluorophenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7552071.png)
![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B7552074.png)

![N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide](/img/structure/B7552106.png)
![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide](/img/structure/B7552116.png)
![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B7552120.png)
![1-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methoxyphenyl)sulfanylethanone](/img/structure/B7552126.png)